Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

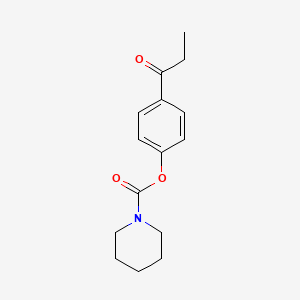

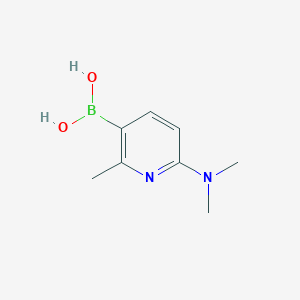

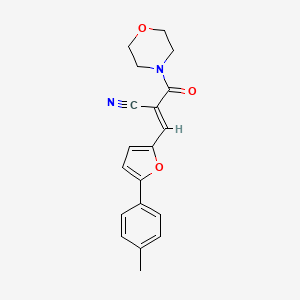

“Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” has a molecular formula of C9H18ClNO2 . It contains total 29 bond(s); 12 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis

“Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” has a molecular weight of 207 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Microwave-Assisted Synthesis Applications

Microwave-assisted synthesis has been utilized for the efficient production of various compounds, including methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride derivatives. This method offers a high yield in a short time, demonstrating the compound's adaptability in synthetic chemistry. Notably, an unexpected stereoselective substitution reaction was observed during the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing the unique chemical behavior and potential for further research in stereochemistry (Onogi, Higashibayashi, & Sakurai, 2012).

Complexation and Coordination Chemistry

The compound has been involved in the synthesis and complexation of chiral sexidentate pendant-arm macropolycyclic polyamino acids. This intricate process includes the formation of pendant-arm macrocyclic complexes, showcasing the compound's role in developing complex molecular structures with potential applications in various fields, including material science and biochemistry (Wei, Hambley, Lawrance, & Maeder, 2002).

Analgesic Activity Research

Research has also focused on the analgesic properties of certain derivatives of methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride. Studies show that specific synthesized compounds possess analgesic activity, indicating the compound's potential for pharmaceutical applications. However, it's essential to note that these studies focus on the compound's derivatives rather than the compound itself (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).

Hydrogen Bonding and Molecular Structure

The compound has also been studied for its role in the hydrogen bonding of certain anticonvulsant enaminones. This research provides insights into the molecular structures and interactions, showcasing the compound's significance in understanding complex molecular arrangements and their implications in fields like pharmacology and material science (Kubicki, Bassyouni, & Codding, 2000).

Mechanism of Action

The mechanism of action for “Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” is not specified in the search results. As it is used in scientific research and pharmaceutical studies, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

The safety information for “Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

methyl 3-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-4-7(10)6-9;/h7H,3-6,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWUJHBDEGHCRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)